(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide
Brand Name: Vulcanchem
CAS No.: 681269-76-1
VCID: VC6484051
InChI: InChI=1S/C23H21N3O3S/c1-14-3-6-17(9-15(14)2)26-23(18-11-30-12-19(18)25-26)24-22(27)8-5-16-4-7-20-21(10-16)29-13-28-20/h3-10H,11-13H2,1-2H3,(H,24,27)/b8-5-
SMILES: CC1=C(C=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C=CC4=CC5=C(C=C4)OCO5)C
Molecular Formula: C23H21N3O3S
Molecular Weight: 419.5

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide

CAS No.: 681269-76-1

VCID: VC6484051

Molecular Formula: C23H21N3O3S

Molecular Weight: 419.5

* For research use only. Not for human or veterinary use.

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide - 681269-76-1

Description

(Z)-3-(benzo[d]13dioxol-5-yl)-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide is a complex organic molecule belonging to the acrylamide class. It features a unique combination of functional groups, including a benzo[d] dioxole moiety and a thieno[3,4-c]pyrazole structure, which contribute to its potential biological activities and applications in medicinal chemistry.

Synthesis and Reaction Conditions

The synthesis of this compound typically involves multiple steps, with specific reaction conditions playing crucial roles in optimizing yield and selectivity. Factors such as temperature, solvent choice (e.g., polar aprotic solvents), and catalysts are essential in facilitating the reaction kinetics for certain steps.

Synthesis Steps:

  • Initial Preparation: Starting materials are prepared and purified.

  • Coupling Reactions: The benzo[d] dioxole and thieno[3,4-c]pyrazole components are coupled under controlled conditions.

  • Acrylamide Formation: The final acrylamide linkage is formed through a suitable reaction pathway.

Potential Biological Activities and Applications

The compound's structural components suggest potential use in targeting specific biological pathways, making it of interest in pharmaceutical applications, particularly in drug development for various diseases. Its interactions at the molecular level with biological targets can be studied using techniques like surface plasmon resonance or enzyme kinetics assays.

Potential Applications:

  • Pharmaceuticals: Targeting specific biological pathways for disease treatment.

  • Medicinal Chemistry: Development of new therapeutic agents.

Data and Research Findings

While specific quantitative data on binding affinities and inhibition constants are not available in the provided sources, experimental studies using techniques such as surface plasmon resonance or enzyme kinetics assays would be necessary to derive such information.

Research Needs:

  • Experimental Studies: To determine binding affinities and inhibition constants.

  • In Vivo and In Vitro Testing: To assess efficacy and safety in biological systems.

Comparison with Similar Compounds

Other compounds with similar structural motifs, such as those featuring pyrazole or dioxole rings, have shown potential in various therapeutic applications. For example, compounds like 3′-[(2Z)-[1-(3,4-dimethylphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazol-4-ylidene]hydrazino]-2′-hydroxy-[1,1′-biphenyl]-3-carboxylic acid bis-(monoethanolamine) have been explored as thrombopoietin mimetics for enhancing platelet production .

Comparison Table:

CompoundStructural FeaturesPotential Applications
(Z)-3-(benzo[d] dioxol-5-yl)-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamideAcrylamide, benzo[d] dioxole, thieno[3,4-c]pyrazolePharmaceutical drug development
3′-[(2Z)-[1-(3,4-dimethylphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazol-4-ylidene]hydrazino]-2′-hydroxy-[1,1′-biphenyl]-3-carboxylic acid bis-(monoethanolamine)Pyrazole, biphenylThrombopoietin mimetic for platelet production
CAS No. 681269-76-1
Product Name (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide
Molecular Formula C23H21N3O3S
Molecular Weight 419.5
IUPAC Name (Z)-3-(1,3-benzodioxol-5-yl)-N-[2-(3,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]prop-2-enamide
Standard InChI InChI=1S/C23H21N3O3S/c1-14-3-6-17(9-15(14)2)26-23(18-11-30-12-19(18)25-26)24-22(27)8-5-16-4-7-20-21(10-16)29-13-28-20/h3-10H,11-13H2,1-2H3,(H,24,27)/b8-5-
Standard InChIKey ZEALJEHYUHRFEY-YVMONPNESA-N
SMILES CC1=C(C=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C=CC4=CC5=C(C=C4)OCO5)C
Solubility not available
PubChem Compound 44892421
Last Modified Aug 18 2023

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